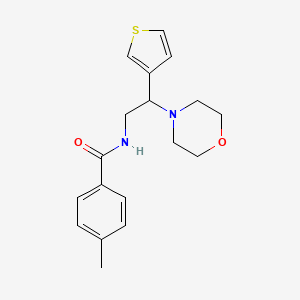

4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

4-Methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a morpholine ring and a thiophene substituent. Its structure combines a lipophilic benzamide core with a morpholinoethyl side chain, which may enhance solubility and bioavailability. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where morpholine and thiophene groups are pharmacologically relevant .

Properties

IUPAC Name |

4-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-2-4-15(5-3-14)18(21)19-12-17(16-6-11-23-13-16)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHOKVBGJWNJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Paal–Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.

Attachment of the morpholino group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholino group.

Formation of the benzamide core: The final step involves the formation of the benzamide core by reacting the intermediate product with 4-methylbenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The morpholino group can enhance the compound’s ability to interact with biological membranes, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Functional Groups in Analogous Compounds

*Predicted based on structural analogs.

Structural and Conformational Differences

Morpholine vs. Piperidine Analogs

The piperidine-containing analog () adopts a chair conformation with a dihedral angle of 31.63° between the piperidine and benzamide rings, facilitating intermolecular hydrogen bonding (N–H⋯O, O–H⋯N) .

Thiophene vs. Thiazole/Thienylidene Substituents

Compounds with thiophene () or thiazole () groups exhibit distinct electronic profiles. For example, the 4-fluoro substitution in ’s benzamide introduces electron-withdrawing effects, which could modulate reactivity compared to the target compound’s 4-methyl group (electron-donating) . Thiazole-containing analogs () may display higher metabolic stability due to aromatic nitrogen atoms .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Parameters of Selected Benzamides

The target compound’s morpholine oxygen and thiophene sulfur atoms may participate in hydrogen bonding or π-π interactions, influencing crystal packing and solubility. highlights how solvent molecules (e.g., water) stabilize crystal structures via extensive hydrogen-bonding networks, a feature likely relevant to the target compound’s solid-state behavior .

Biological Activity

4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, a compound with the CAS number 954621-52-4, is a benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : Achieved through the Paal–Knorr synthesis.

- Attachment of the Morpholino Group : Introduced via nucleophilic substitution.

- Formation of the Benzamide Core : Finalized by reacting an intermediate product with 4-methylbenzoic acid.

Chemical Properties :

- Molecular Formula : C₁₈H₂₂N₂O₂S

- Molecular Weight : 330.4 g/mol

The biological activity of this compound is primarily attributed to its structural components:

- Morpholino Group : Enhances interaction with biological membranes and may act as a ligand for metal ions or enzymes.

- Thiophene Ring : Participates in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activity.

- Benzamide Group : Capable of forming hydrogen bonds with target molecules, stabilizing interactions.

These interactions can lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzamide derivatives can effectively inhibit various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Activity

Preclinical studies have demonstrated that this compound possesses antitumor activity against several cancer cell lines, including those expressing multidrug-resistant protein 1 (MDR1). Its mechanism may involve the inhibition of specific cancer-related pathways or enzymes.

Data Table: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various strains | |

| Anticancer | Broad-spectrum activity against cancer cell lines | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Studies

-

Antitumor Efficacy Study :

A study investigated the effect of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent. -

Antimicrobial Assessment :

In vitro tests revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.